molecular formula C21H26N4O3 B3840649 1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea

Cat. No.: B3840649
M. Wt: 382.5 g/mol
InChI Key: YIFNYOKAFARUGS-QAOSGDJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups attached to a urea backbone through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea typically involves the condensation reaction between 2-propoxybenzaldehyde and urea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea can be compared with other similar compounds, such as:

    1,3-bis[(E)-(2-hydroxyphenyl)methylideneamino]urea: Similar structure but with hydroxy groups instead of propoxy groups, leading to different reactivity and applications.

    1,3-bis[(E)-(2-methoxyphenyl)methylideneamino]urea: Contains methoxy groups, which can influence its solubility and chemical behavior.

    1,3-bis[(E)-(2-ethoxyphenyl)methylideneamino]urea: Ethoxy groups provide different steric and electronic effects compared to propoxy groups.

The uniqueness of this compound lies in its specific propoxy substituents, which can impart distinct physical and chemical properties, making it suitable for particular applications.

Properties

IUPAC Name

1,3-bis[(E)-(2-propoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-13-27-19-11-7-5-9-17(19)15-22-24-21(26)25-23-16-18-10-6-8-12-20(18)28-14-4-2/h5-12,15-16H,3-4,13-14H2,1-2H3,(H2,24,25,26)/b22-15+,23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFNYOKAFARUGS-QAOSGDJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC(=O)NN=CC2=CC=CC=C2OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC(=O)N/N=C/C2=CC=CC=C2OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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